molecular formula C20H24N6O2 B11210684 ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate

Cat. No.: B11210684
M. Wt: 380.4 g/mol
InChI Key: FIHVWXVYRJXWMF-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a piperidine ring, which is a six-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3-methylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the piperidine ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with piperidine-1-carboxylate under suitable conditions, such as heating or using a catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

Ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring may have comparable chemical properties and reactivity.

    Other heterocyclic compounds: Compounds with different heterocyclic systems but similar functional groups can be compared in terms of their chemical behavior and biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H24N6O2/c1-3-28-20(27)25-9-7-15(8-10-25)24-18-17-12-23-26(19(17)22-13-21-18)16-6-4-5-14(2)11-16/h4-6,11-13,15H,3,7-10H2,1-2H3,(H,21,22,24)

InChI Key

FIHVWXVYRJXWMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C

Origin of Product

United States

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